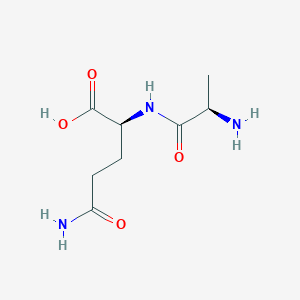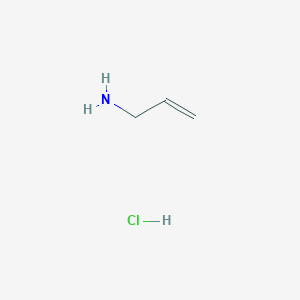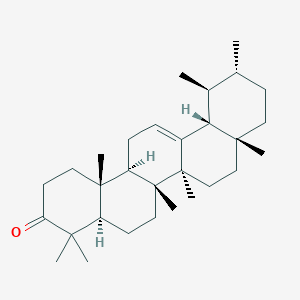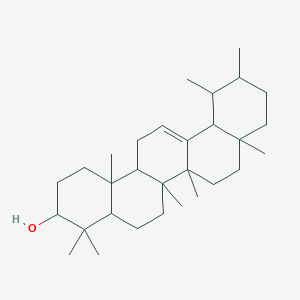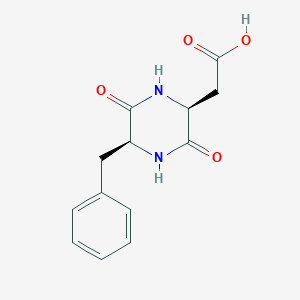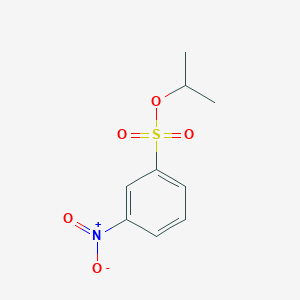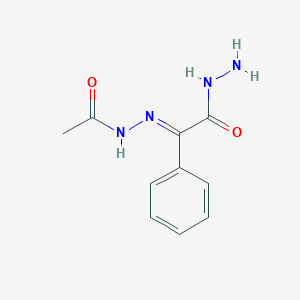
Di-tert-butyl ether
概要
説明
Di-tert-butyl ether is a tertiary ether, primarily of theoretical interest as the simplest member of the class of di-tertiary ethers .
Synthesis Analysis
The synthesis of this compound can be achieved through the etherification process of glycerol, including alcohol solvent, olefin solvent, and solvent-free routes . The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers, whereas the etherification of glycerol with isobutene is carried out via tert-butylation of glycerol, yielding similar glycerol ether products when tert-butyl alcohol (TBA) is used as a solvent .
Molecular Structure Analysis
The molecular formula of this compound is C8H18O . It has a molar mass of 130.231 g·mol −1 .
Chemical Reactions Analysis
The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The etherification of glycerol with isobutene is carried out via tert-butylation of glycerol, yielding similar glycerol ether products when TBA is used as a solvent .
Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.7658 g/cm 3 . It has a melting point of −61 °C and a boiling point of 107.2 °C . The vapor pressure of this compound is 3730 Pa at 22 °C .
科学的研究の応用
Bio-renewable Fuel Additive : Di-tert-butyl ether derivatives, specifically glycerol tert-butyl ethers, have been investigated as bio-renewable fuel additives to diesel-biodiesel blends. Studies showed that these ethers did not significantly affect fuel properties and led to decreased engine performance and exhaust emissions, except for CO emissions, compared to base diesel fuel. Thus, glycerol tert-butyl ethers might be useful as bio-renewable fuel additives (Çakmak & Ozcan, 2020).
Catalytic Etherification : The catalytic etherification of glycerol with tert-butyl alcohol in the presence of lab-made silica supported acid catalysts and commercial acid ion-exchange resins has been explored. This process could be significant for producing oxygenated additives for diesel fuel (Frusteri et al., 2009).
Enhancement of Engine Performance : this compound derivatives such as di-tert-amyl ether (di-TAE) and tert-amyl ethyl ether (TAEE) have been evaluated in gasoline formulations for improving car engine acceleration and performance. These ethers showed promising results, particularly gasoline/TAEE mixtures, in terms of acceleration response and specific fuel consumption (Cataluña et al., 2011).
Solubility in Aqueous Media : The solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) and its derivatives, including diisopropyl ether (DIPE), in aqueous media has been studied. Understanding the solubility is critical for assessing the fate and transport of these pollutants (Gonzalez-Olmos & Iglesias, 2008).
Protection of Hydroxyl Groups : this compound derivatives have been used for the protection of hydroxyl groups in various chemical applications. This is significant for the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
作用機序
- DTBE is primarily of theoretical interest as the simplest member of the class of di-tertiary ethers .
- It can react via an E1 mechanism when treated with strong acids like trifluoroacetic acid at low temperatures .
- In the presence of oxygen, DTBE can be oxidized to form peroxides or hydroperoxides .
- The etherification of glycerol with tert-butyl alcohol (TBA) yields mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) .
- These compounds are linked to substituted butyl groups and can be employed as biodiesel additives .
- However, it is a colorless liquid with a boiling point of 107.2 °C and a vapor pressure of 3730 Pa at 22 °C .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
将来の方向性
Given the reaction stoichiometry of the catalytic synthesis, a tert-butanol excess of 1.25 with respect to diol was theoretically supposed to facilitate the selective formation of the monoether . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .
生化学分析
Biochemical Properties
Di-tert-butyl ether plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity towards certain enzymes. For instance, this compound can act as a substrate or inhibitor for enzymes involved in etherification reactions. The interaction between this compound and these enzymes can lead to the formation of ether derivatives, which are important intermediates in biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, the compound can impact cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to heat, light, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that can be further processed by cellular metabolic machinery. These metabolic pathways can influence the levels of metabolic intermediates and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
特性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEFLFZSWDEAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210645 | |
| Record name | Di-tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-66-2 | |
| Record name | tert-Butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3A9UPP65H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Di-tert-butyl ether (also known as di-tert-butoxybenzene) has the molecular formula C8H18O and a molecular weight of 130.23 g/mol. [, , ] While the provided abstracts don't delve into detailed spectroscopic data, key properties are discussed in several papers. For instance, its vapor pressure has been measured, and ideal-gas enthalpies of formation are available. [] UV absorption spectra and kinetics for alkyl and alkyl peroxy radicals derived from this compound have also been studied. []
A: Studies on the reactions of tert-butyl alcohol in hot compressed liquid water, where this compound appears as an intermediate, provide insights into its behavior under such conditions. [] The research indicates that this compound plays a role in the dehydration mechanism of tert-butyl alcohol to isobutylene at elevated temperatures and pressures. []
A: this compound is a key intermediate in the acid-catalyzed dehydration of tert-butyl alcohol to isobutene. [, ] This reaction is industrially relevant, and understanding the role of this compound is crucial for optimizing isobutene production. [] Furthermore, this compound can be decomposed into isobutene and glycol compounds, which can be recycled back into the production process of glycol monobutyl-tert-butyl ether compounds, potentially increasing yield and efficiency. []
A: The reaction rates of this compound with chlorine atoms, hydroxyl radicals, and nitrate radicals in the gas phase have been determined. [] Tert-butyl acetate was identified as the main product when this compound reacts with chlorine atoms or hydroxyl radicals in the presence of NOx. [] This information is crucial for understanding the fate and impact of this compound in the atmosphere.
A: The thermodynamic properties of this compound, including vapor pressure, combustion energies, vaporization enthalpies, and enthalpies of formation, have been investigated and compared to other related compounds, including ethylene glycol tert-butyl ethers. [] This information helps researchers evaluate its suitability for various applications and understand its behavior in different chemical processes.
A: While the provided research doesn't explicitly address the toxicity of this compound, understanding its atmospheric chemistry [] and breakdown products [, ] is a starting point for assessing its environmental impact. Further research is needed to evaluate its overall safety profile and potential risks to human health and the environment.
A: Although the provided abstracts do not directly discuss historical milestones, they highlight the ongoing research on this compound across different disciplines. For instance, studies range from its use as a fuel additive [] and a chemical intermediate [, , ] to understanding its atmospheric chemistry [] and thermodynamic properties [, ]. This emphasizes the versatility of this compound and its potential in diverse applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

